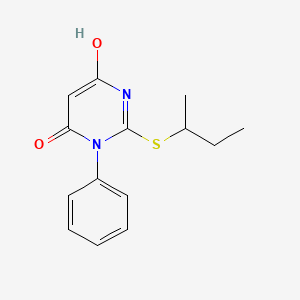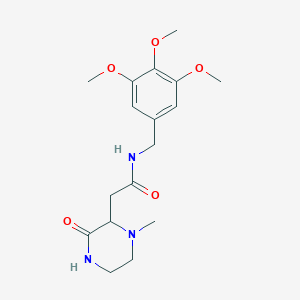
2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinone derivative that exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes. For instance, the compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis. Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis. Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is its potent biological activities against various diseases. The compound has shown promising results in the treatment of cancer, viral infections, and inflammation. Furthermore, the compound can be synthesized in good yields and high purity using a simple synthetic method. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. One of the directions is to investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient synthetic methods for the compound to improve its yield and purity. Furthermore, future studies could focus on the compound's mechanism of action to gain a better understanding of its biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone involves the reaction of 2-mercaptobenzoic acid with sec-butyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C. The resulting product is then treated with hydrazine hydrate to obtain the target compound. This method has been reported to yield the compound in good yields and high purity.
Aplicaciones Científicas De Investigación
2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammation. Studies have demonstrated that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-6-hydroxy-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-10(2)19-14-15-12(17)9-13(18)16(14)11-7-5-4-6-8-11/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVTVSOUVXVCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B6031594.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B6031605.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6031609.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)

![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)
![4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)